(+)-Usnic acid (+)-Usnic acid (+)-usnic acid is an usnic acid. It is an enantiomer of a (-)-usnic acid.
d-Usninic acid is a natural product found in Usnea undulata, Ramalina hierrensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7562-61-0
VCID: VC21323900
InChI: InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1
SMILES: CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol

(+)-Usnic acid

CAS No.: 7562-61-0

Cat. No.: VC21323900

Molecular Formula: C18H16O7

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

(+)-Usnic acid - 7562-61-0

Specification

CAS No. 7562-61-0
Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
IUPAC Name (9bR)-2,6-diacetyl-3,7,9-trihydroxy-8,9b-dimethyldibenzofuran-1-one
Standard InChI InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/t18-/m0/s1
Standard InChI Key WEYVVCKOOFYHRW-SFHVURJKSA-N
Isomeric SMILES CC1=C(C(=C2C(=C1O)[C@@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
SMILES CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
Canonical SMILES CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O

Introduction

PropertyValue
Melting point200°C
Optical rotation[α]D16 +509.4° (c = 0.697 in chloroform)
Boiling point399.43°C (rough estimate)
Density1.2869 (rough estimate)
Physical appearanceCrystalline, yellow solid
SolubilityInsoluble in water; slightly soluble in alcohol and ether
Storage conditionsUnder inert gas (nitrogen or argon) at 2-8°C
pKa4.00±0.40 (Predicted)

(+)-Usnic acid demonstrates solubility in various organic solvents including dimethylformamide (DMF), acetone, ethyl acetate, and furfural, with minimal water solubility .

Natural Sources and Isolation

Lichen Sources

(+)-Usnic acid is a major metabolite from numerous lichen species, particularly from genera such as Usnea, Alectoria, Cladonia, Parmelia, Lecanora, Ramalina, Evernia, and Flavocetraria . It represents one of the longest-known microbial metabolites and is considered an important marker compound for dereplication in discovery research programs .

Purification Methods

The purification of (+)-usnic acid typically involves recrystallization from acetone, methanol, or benzene . At 25°C, it demonstrates varying solubility in different solvents: water (<0.01%), acetone (0.77%), ethyl acetate (0.88%), 2-methoxyethanol (0.22%), and furfural (7.32%) .

Biological Activities

Anti-inflammatory Properties

The anti-inflammatory potential of (+)-usnic acid has been extensively studied both in vitro and in vivo. In cellular models, usnic acid has demonstrated ability to:

  • Decrease production of pro-inflammatory factors including TNF-α, IL-1β, IL-6, and nitric oxide (NO)

  • Reduce the expression of TNF-α mRNA, COX-2 mRNA, and iNOS mRNA

  • Increase mRNA levels of anti-inflammatory IL-10 and anti-inflammatory mediator heme oxygenase-1 (HO-1)

  • Reduce NF-κB activation, indicating a mechanism involving this key inflammatory signaling pathway

These findings suggest a dual anti-inflammatory mechanism whereby (+)-usnic acid both stimulates anti-inflammatory factor secretion and inhibits pro-inflammatory factor production .

In vivo studies have further supported these anti-inflammatory properties. For example, usnic acid has been shown to protect against lipopolysaccharide-induced acute lung injury in mice by attenuating inflammatory reactions and oxidative stress . Additionally, it ameliorates bleomycin-induced pulmonary fibrosis in mice through similar mechanisms of inhibiting inflammatory responses and oxidative stress .

Antioxidant and Pro-oxidant Effects

(+)-Usnic acid demonstrates interesting and somewhat paradoxical effects on oxidative processes. Research by Odabasoglu et al. showed that usnic acid possesses antioxidant effects against indomethacin-induced ulcers in rat stomachs . This antioxidant activity appears related to:

  • Peroxyl radical scavenging ability

  • Reduction of hydroxyl radicals

  • Decreased synthesis of nitrite

Kohlhardt-Floehr et al. found that at low concentrations, usnic acid extracted from Xanthoparmelia farinosa exhibits antioxidant function under physiological UVB intensity .

Interestingly, (+)-usnic acid may also demonstrate pro-oxidant effects under certain conditions, highlighting the complexity of its biological activities and the importance of concentration and cellular context in determining its ultimate effects .

Cytotoxic and Anti-proliferative Activities

(+)-Usnic acid has shown promising cytotoxic and anti-proliferative effects against various cancer cell lines. Research has demonstrated that:

  • At a concentration of 50 μg/mL, (+)-usnic acid decreased cell counts of leukemic (K-562) and endometrial carcinoma cell cultures (HEC-50)

  • The compound shows anti-proliferative activity against breast cancer cell lines with both wild-type p53 (MCF7) and non-functional p53 (MDA-MB-231), as well as the lung cancer cell line H1299

While the specific mechanisms of these anti-cancer effects are still being elucidated, the cytotoxic potential of (+)-usnic acid makes it a candidate for further development as an anticancer agent.

Antimicrobial Activities

(+)-Usnic acid exhibits broad-spectrum antimicrobial activity against various pathogens:

Antibacterial Effects

The antibacterial effects of (+)-usnic acid appear to involve disruption of cell membranes, as indicated by Gupta et al. . Studies on Bacillus subtilis and Staphylococcus aureus suggest that primary effects include inhibition of RNA and DNA synthesis, with protein synthesis inhibition occurring as an indirect consequence of RNA production inhibition .

The antibacterial potential of (+)-usnic acid has led to investigation of its use in the sterilization of surgical implants and potential applications for treating infections in cystic fibrosis patients .

Antiprotozoal Activity

(+)-Usnic acid has demonstrated valuable activity against various protozoan pathogens:

  • Inhibitory efficacy against Trichomonas vaginalis at concentrations of 0.4 μg/mL, which compares favorably to metronidazole (0.6 μg/mL)

  • Leishmanicidal properties both in vitro and in vivo, with intralesional administration reducing lesion weight and parasite body load

  • Activity against the epimastigote form of trypanosomes, with higher concentrations (40 or 80 μg/mL) causing lysis of parasite kinetoplasts and mitochondria without fundamental damage to host cells

  • Effects against Plasmodium falciparum (malaria) with IC50 values ranging from 15 μM to 75 μM in various studies

Antiviral Properties

The antiviral activity of (+)-usnic acid was first demonstrated in 1995 by Yamamoto et al., who confirmed its effects on the replication of carcinogenic Epstein-Barr virus . The (+) enantiomer showed inhibition at a concentration of 1.0 μg/mL, while the (-) enantiomer was less active, requiring 5.0 μg/mL . This demonstrates the potential significance of chirality in determining the biological activity of usnic acid.

Synthetic Derivatives and Enhanced Properties

Researchers have developed synthetic derivatives of usnic acid to enhance its anti-inflammatory potential and other biological activities. Some derivatives have shown significantly improved anti-inflammatory properties compared to the parent compound .

In one study, triazole derivatives of usnic acid demonstrated enhanced anti-inflammatory activity with IC50 values ranging from 1.40 to 5.70 μM, compared to an IC50 greater than 100 μM for the parent compound . The most potent derivatives had IC50 values (1.40 and 1.88 μM) approaching those of prednisolone (IC50 0.52 μM), which was used as a reference drug .

Interestingly, even some intermediates in the synthesis of the target derivatives showed stronger activity than some of the final products, suggesting multiple potential directions for chemical optimization .

Toxicological Considerations

Hepatotoxicity

Despite its promising biological activities, (+)-usnic acid has raised concerns regarding potential hepatotoxicity. Studies have shown that:

  • Administration of 5 μM usnic acid for 16 hours to mouse primary hepatocytes induced death in 98% of cells, apparently through necrosis

  • The hepatotoxic effects appear related to free radical generation and oxidative stress

  • Toxic effects on human hepatoblastoma HepG2 cells were described by Sahu et al., suggesting an oxidative mechanism of action

Electron microscopy studies of hepatocytes from rats administered usnic acid revealed:

  • At low doses (100 mg/kg): Slight effects on cell organelles

  • At high doses (300 mg/kg): Marked degeneration of cell organelles, including increased lipid droplets, swollen mitochondria, and fragmented rough endoplasmic reticulum

Future Research Directions

Based on current knowledge and gaps identified in the research on (+)-usnic acid, several directions for future investigation are warranted:

  • Elucidation of the precise molecular mechanisms underlying the anti-inflammatory effects of (+)-usnic acid

  • Further verification of the safety profile and comprehensive toxicological assessment

  • Detailed comparison of the efficacy and toxicity profiles between (+) and (-) usnic acid enantiomers

  • Design and development of new derivatives with improved physicochemical properties and enhanced pharmacological activity

  • Investigation of specialized delivery systems for (+)-usnic acid, particularly for topical applications

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